Cas no 1646574-09-5 (N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide)
![N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1646574-09-5x500.png)
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide 化学的及び物理的性質
名前と識別子
-
- Z875541630
- EN300-26587804
- N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide
- 1646574-09-5
-
- インチ: 1S/C22H23BrN2O3/c1-2-20(26)24-15-16-3-5-17(6-4-16)21(27)25-22(11-13-28-14-12-22)18-7-9-19(23)10-8-18/h2-10H,1,11-15H2,(H,24,26)(H,25,27)
- InChIKey: FDLYFCKGHSVUGE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(CCOCC1)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O
計算された属性
- 精确分子量: 442.08921g/mol
- 同位素质量: 442.08921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 546
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 67.4Ų
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587804-0.05g |
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide |
1646574-09-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamideに関する追加情報
Research Brief on N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide (CAS: 1646574-09-5)
N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide (CAS: 1646574-09-5) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a bromophenyl-oxane core and an acrylamide functional group, has shown promising potential in targeted drug discovery and development. Recent studies have explored its applications in modulating protein-protein interactions (PPIs) and as a potential therapeutic agent in oncology and inflammatory diseases.
The synthesis and characterization of N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide have been reported in several high-impact journals. The compound is synthesized via a multi-step organic synthesis route, starting from 4-bromophenyl derivatives and involving key reactions such as nucleophilic substitution and amide coupling. Its structural confirmation has been achieved using advanced spectroscopic techniques, including NMR, HPLC, and mass spectrometry. The presence of the acrylamide moiety suggests potential reactivity with thiol groups in biological systems, making it a candidate for covalent inhibitor design.
Recent preclinical studies have demonstrated the compound's efficacy in targeting specific kinases and other enzymes involved in disease pathways. For instance, in vitro assays have shown that N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide exhibits inhibitory activity against certain oncogenic kinases, with IC50 values in the nanomolar range. Additionally, its ability to cross the blood-brain barrier (BBB) has sparked interest in its potential applications for treating neurological disorders. Further investigations are underway to optimize its pharmacokinetic and pharmacodynamic properties.
One of the most exciting developments is the compound's role in PROTAC (Proteolysis Targeting Chimera) technology. Researchers have utilized N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide as a warhead in PROTAC molecules designed to degrade disease-causing proteins. Early results indicate high selectivity and efficiency in degrading target proteins, offering a new avenue for drug development in hard-to-treat cancers. The compound's modular structure allows for easy modification, enabling the design of next-generation PROTACs with improved properties.
Despite its promising potential, challenges remain in the clinical translation of N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide. Issues such as off-target effects, metabolic stability, and formulation optimization need to be addressed. Current research efforts are focused on structure-activity relationship (SAR) studies to enhance selectivity and reduce toxicity. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into viable therapeutic candidates.
In conclusion, N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide represents a compelling case study in modern drug discovery. Its unique chemical properties and versatile applications highlight its potential to address unmet medical needs. Continued research and development will be crucial in unlocking its full therapeutic potential and advancing it toward clinical trials.
1646574-09-5 (N-[4-(4-bromophenyl)oxan-4-yl]-4-[(prop-2-enamido)methyl]benzamide) Related Products
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 740789-42-8(2-Chloro-5-aminophenol)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)




